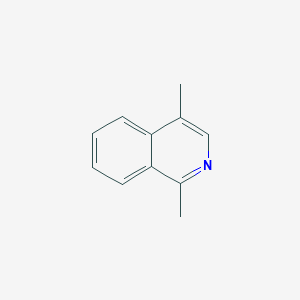

1,4-Dimethylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVQWFVNDPGUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313550 | |

| Record name | 1,4-dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-95-5 | |

| Record name | 1,4-Dimethylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 272276 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC272276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethylisoquinoline and Analogues

Classical and Established Synthetic Routes to the Isoquinoline (B145761) Nucleus

Several named reactions have become the cornerstones of isoquinoline synthesis. These methods, developed in the late 19th and early 20th centuries, remain relevant for their robustness and versatility.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction, first reported in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under refluxing acidic conditions. wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding aromatic isoquinoline.

The mechanism of the Bischler-Napieralski reaction is believed to proceed through an initial dehydration of the amide, followed by an electrophilic aromatic substitution to close the ring. organic-chemistry.orgnrochemistry.com Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The reaction conditions can influence which mechanism is favored. For the synthesis of a 1-methyl-substituted isoquinoline like 1,4-dimethylisoquinoline, the starting β-arylethylamide would need to be an N-acetyl derivative. To introduce the methyl group at the C-4 position, the starting phenethylamine (B48288) derivative would require a methyl group at the appropriate position on the ethyl chain.

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

| Reactants | β-arylethylamides |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) |

| Product | 3,4-dihydroisoquinolines |

| Key Transformation | Intramolecular electrophilic aromatic substitution |

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand its scope. For instance, the use of milder reagents and microwave-assisted conditions can be employed. rsc.org The Pictet-Gams reaction is a related method that utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration and cyclization in a single step to directly yield the isoquinoline. organic-chemistry.org

Pomeranz–Fritsch Reaction and Modifications

The Pomeranz–Fritsch reaction, independently discovered by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals. thermofisher.comwikipedia.org These intermediates are formed by the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com The reaction is typically promoted by strong acids like sulfuric acid. wikipedia.org

To synthesize a 1,4-disubstituted isoquinoline such as this compound using this method, a substituted benzaldehyde (B42025) and a modified aminoacetal would be required. Specifically, to introduce the C-1 methyl group, a ketone (acetophenone) could be used instead of benzaldehyde. For the C-4 methyl group, a methyl-substituted aminoacetaldehyde diethyl acetal (B89532) would be necessary.

Several modifications of the Pomeranz–Fritsch reaction have been developed to enhance its utility. The Schlittler-Müller modification utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials, which can be advantageous for the synthesis of certain substituted isoquinolines. drugfuture.comnih.gov The Bobbitt modification leads to the formation of 1,2,3,4-tetrahydroisoquinolines through the hydrogenation of the intermediate imine. nih.gov

Table 2: Comparison of Pomeranz-Fritsch Reaction and its Modifications

| Reaction | Starting Materials | Product |

| Pomeranz-Fritsch | Aromatic aldehyde, 2,2-dialkoxyethylamine | Isoquinoline |

| Schlittler-Müller | Benzylamine, glyoxal semiacetal | Isoquinoline |

| Bobbitt Modification | Aromatic aldehyde, 2,2-dialkoxyethylamine | 1,2,3,4-Tetrahydroisoquinoline |

Pictet–Spengler Reaction and Stereoselective Applications

The Pictet–Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.com This reaction is a special case of the Mannich reaction and is particularly useful for the synthesis of tetrahydroisoquinoline alkaloids. organicreactions.orgquimicaorganica.org The driving force of the reaction is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. quimicaorganica.org

To apply this reaction to the synthesis of 1,4-dimethyl-tetrahydroisoquinoline, a β-phenylethylamine with a methyl group at the α-position of the ethyl side chain would be reacted with acetaldehyde. The subsequent tetrahydroisoquinoline product could then be oxidized to the aromatic this compound.

A significant advantage of the Pictet–Spengler reaction is its potential for stereoselectivity. arkat-usa.org The use of chiral β-arylethylamines or chiral aldehydes can lead to the formation of enantiomerically enriched tetrahydroisoquinolines. arkat-usa.org This has made the asymmetric Pictet–Spengler reaction a valuable tool in the total synthesis of natural products. arkat-usa.org The stereocenter at C-1 is established during the cyclization step, and its configuration can be controlled by the chirality of the starting materials or by the use of chiral catalysts.

Modern and Advanced Synthetic Strategies for this compound Derivatives

While classical methods provide a solid foundation, contemporary organic synthesis has introduced more direct and efficient approaches for the construction of substituted isoquinolines, including those with substitution at the C-1 and C-4 positions.

Direct Difunctionalization Approaches (e.g., C-1 and C-4 Positions)

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical way to introduce substituents onto aromatic rings. In the context of isoquinoline, the direct introduction of functional groups at the C-1 and C-4 positions is of particular interest.

Recent studies have demonstrated the feasibility of direct 1,4-difunctionalization of the isoquinoline core. researchgate.net This can be achieved through a one-pot process involving a nucleophilic addition at the C-1 position, followed by trapping of the resulting enamine intermediate with an electrophile at the C-4 position. nih.gov While not yet specifically reported for the introduction of two methyl groups to form this compound, this methodology provides a conceptual framework for such a transformation. For instance, a methylating agent could potentially be used as the electrophile to trap the enamine formed after the initial nucleophilic attack.

Palladium-catalyzed C-H activation/annulation reactions have also been developed for the synthesis of substituted isoquinolinones, which can serve as precursors to isoquinolines. mdpi.com These methods often utilize a directing group to achieve regioselective C-H activation. organic-chemistry.org The development of catalytic systems that can directly and selectively introduce methyl groups at the C-1 and C-4 positions of the isoquinoline nucleus remains an active area of research.

Asymmetric Synthesis and Enantioselective Methodologies

The synthesis of chiral 1,4-disubstituted isoquinoline derivatives is a significant challenge with important implications for medicinal chemistry. Modern asymmetric synthesis has provided several powerful tools to address this challenge.

Catalytic asymmetric reduction of prochiral 1,4-disubstituted dihydroisoquinolinium salts or related intermediates is a prominent strategy. armchemfront.commdpi.com This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using chiral transition metal catalysts, such as those based on iridium or rhodium. mdpi.comrsc.org These methods can provide access to enantiomerically enriched 1,4-disubstituted tetrahydroisoquinolines.

Another approach involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines, which can be prepared via the Bischler-Napieralski reaction. rsc.org The chirality at the C-1 position is introduced through the use of chiral reducing agents or by hydrogenation with a chiral catalyst. rsc.org To achieve a 1,4-disubstituted product, the starting material would need to be appropriately substituted.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of tetrahydroisoquinoline derivatives. armchemfront.com For example, proline-catalyzed cascade reactions have been used to construct chiral C-1 substituted tetrahydroisoquinolines. armchemfront.com The extension of these methodologies to the enantioselective synthesis of 1,4-dimethyltetrahydroisoquinoline would likely involve the use of a substrate with a pre-existing methyl group at the C-4 position or the development of a tandem reaction that introduces both methyl groups stereoselectively.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including isoquinoline derivatives. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of enamine and iminium ion catalysis can be applied to the construction of substituted tetrahydroisoquinolines, which can be precursors to the aromatic isoquinoline core.

One common organocatalytic approach involves the asymmetric Pictet-Spengler reaction. In this strategy, a chiral Brønsted acid catalyst can activate an imine intermediate derived from a phenylethylamine precursor, guiding the stereoselective cyclization to form a chiral tetrahydroisoquinoline. For the synthesis of a 1,4-disubstituted analogue, a suitably substituted phenylethylamine bearing a methyl group at the benzylic position would be required. The subsequent introduction of a methyl group at the 4-position could be achieved through various C-H functionalization strategies prior to or after the cyclization.

Another relevant organocatalytic method is the Michael addition of a nucleophile to an activated imine or enamine intermediate. For instance, a chiral secondary amine catalyst could activate an α,β-unsaturated aldehyde or ketone to form a reactive enamine, which could then undergo a conjugate addition with a suitable nitrogen-containing nucleophile, setting the stage for a subsequent cyclization to form the isoquinoline core. The strategic placement of methyl groups on the starting materials would be crucial for obtaining the desired 1,4-dimethyl substitution pattern.

The research in this area primarily focuses on the synthesis of chiral 1-substituted and 1,4-disubstituted tetrahydroisoquinolines. These methods often employ chiral auxiliaries or catalysts to induce stereoselectivity. The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline.

Table 1: Examples of Organocatalytic Approaches to Substituted Isoquinoline Scaffolds

| Catalytic System | Reaction Type | Relevance to this compound |

| Chiral Phosphoric Acid | Asymmetric Pictet-Spengler | Applicable to the synthesis of chiral 1-methyl-tetrahydroisoquinoline precursors. |

| Chiral Secondary Amine | Enamine Catalysis (Michael Addition) | Potential for constructing the isoquinoline backbone with subsequent methylation. |

| Bifunctional Catalysts | Reissert-type reactions | Can be used for the construction of quaternary stereocenters in isoquinoline synthesis. |

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile and efficient platform for the synthesis of a wide array of substituted isoquinolines. Catalysts based on palladium, rhodium, ruthenium, copper, and other metals have been successfully employed in various cyclization and cross-coupling reactions to construct the isoquinoline nucleus.

Palladium-catalyzed reactions are particularly prominent in this field. For instance, the palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines with organic halides has been shown to produce 3,4-disubstituted isoquinolines. While this method directly yields a 3,4-disubstitution pattern, modifications to the starting materials could potentially allow for the synthesis of 1,4-disubstituted analogues. Another palladium-catalyzed approach involves the reductive cyclization of N-propargyl oxazolidines, which can provide 4-substituted isoquinolines.

Ruthenium-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides represents another powerful strategy for isoquinoline synthesis. This method utilizes the directing group ability of the amine to achieve regioselective C-H activation. Similarly, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes followed by cyclization with an internal alkyne allows for the rapid assembly of multisubstituted isoquinolines.

Copper-catalyzed tandem reactions have also been developed for the synthesis of densely functionalized isoquinolines. A notable example is the three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which proceeds via a [3 + 2 + 1] cyclization.

Table 2: Overview of Transition Metal-Catalyzed Syntheses of Substituted Isoquinolines

| Metal Catalyst | Reaction Type | Starting Materials | Product Substitution |

| Palladium | Cross-coupling/Cyclization | o-(1-alkynyl)benzaldimines, organic halides | 3,4-disubstituted |

| Palladium | Reductive Cyclization | N-propargyl oxazolidines | 4-substituted |

| Ruthenium | C-H Annulation | Primary benzylamines, sulfoxonium ylides | Polysubstituted |

| Rhodium | C-H Activation/Cyclization | Aromatic ketoximes, alkynes | Polysubstituted |

| Copper | Tandem Three-Component Reaction | 2-bromoaryl ketones, terminal alkynes, CH3CN | Densely functionalized |

Synergistic Catalysis

Synergistic catalysis, which involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts, is a powerful strategy for developing novel and efficient chemical transformations. While specific applications of synergistic catalysis for the direct synthesis of this compound are not yet widely reported, the combination of transition metal catalysis with organocatalysis holds significant promise.

For example, a synergistic approach could involve a transition metal catalyst activating a C-H bond for subsequent functionalization, while an organocatalyst simultaneously activates the coupling partner. An illustrative concept is the combination of palladium catalysis for the activation of an aryl halide and a chiral amine catalyst to generate a reactive enamine from an aldehyde or ketone. The subsequent coupling could lead to the formation of a key intermediate for isoquinoline synthesis.

A reported example of a synergistic combination is the use of CuH and Pd catalysis for the asymmetric hydroarylation of vinylarenes. While not directly applied to isoquinoline synthesis, this principle of dual activation could be adapted. For instance, a palladium catalyst could facilitate the oxidative addition to an aryl halide, while a copper catalyst could be involved in the activation of a suitable pronucleophile, leading to a cascade reaction that forms the isoquinoline ring system. The development of such synergistic catalytic systems is an active area of research and could provide novel and highly selective routes to this compound and its analogues.

Strategies for Stereochemical Control in this compound Synthesis

Achieving stereochemical control in the synthesis of this compound derivatives, particularly at the C1 and C4 positions of the corresponding tetrahydroisoquinoline precursors, is a significant synthetic challenge. The spatial arrangement of these substituents can have a profound impact on the biological activity of the molecule.

A primary strategy for controlling stereochemistry involves the use of chiral auxiliaries. For instance, attaching a chiral auxiliary to the nitrogen atom can direct the diastereoselective introduction of substituents at the C1 and C4 positions. Subsequent removal of the auxiliary provides the enantiomerically enriched tetrahydroisoquinoline.

Asymmetric catalysis is another powerful tool for stereochemical control. Chiral catalysts, such as chiral Brønsted acids or transition metal complexes with chiral ligands, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. For example, enantioselective hydrogenation of a 3,4-disubstituted isoquinoline using an iridium catalyst with a chiral phosphine (B1218219) ligand has been shown to produce chiral 3,4-disubstituted tetrahydroisoquinolines with high enantiomeric excess. Similar strategies could be envisioned for 1,4-disubstituted systems.

The stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines has been achieved using tricarbonylchromium complexes. In this approach, the chromium complex serves as a temporary stereodirecting group, allowing for the regio- and stereoselective deprotonation and subsequent functionalization at the C1 position. Oxidative decomplexation then yields the desired stereoisomer.

Table 3: Methods for Stereochemical Control in the Synthesis of 1,4-Disubstituted Tetrahydroisoquinolines

| Method | Approach | Key Feature |

| Chiral Auxiliary | Diastereoselective synthesis | Covalent attachment of a chiral group to guide bond formation. |

| Asymmetric Catalysis | Enantioselective synthesis | Use of a chiral catalyst to create a chiral environment. |

| Metal Complexation | Stereodirecting group | Temporary complexation to a metal to control reactivity and stereochemistry. |

| Bischler-Napieralski Cyclization | Diastereoselective reduction | Cyclization of optically active β-substituted phenylethylamines followed by diastereoselective reduction. |

Derivatization Strategies of the this compound Scaffold

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Various functional groups can be introduced onto the aromatic ring or the heterocyclic core through a range of chemical transformations.

A direct synthesis of a derivatized this compound is the preparation of 6-hydroxy-1,4-dimethylisoquinoline. This compound serves as a key intermediate for the synthesis of the antitumor antibiotic CC-1065. The hydroxyl group at the 6-position provides a handle for further functionalization, such as etherification or esterification.

The presence of the methyl groups at the 1 and 4 positions can influence the reactivity of the isoquinoline ring. For instance, electrophilic aromatic substitution reactions would be directed by the existing substituents and the electron-donating or -withdrawing nature of any groups on the benzene (B151609) ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic systems. If a halo-substituted this compound is available, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents, including aryl, vinyl, alkynyl, and amino groups.

Furthermore, derivatization can be achieved by targeting the nitrogen atom of the isoquinoline ring. For example, N-alkylation or N-acylation can be readily accomplished. In the context of related quinoline (B57606) systems, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent for the analysis of biological molecules, highlighting the potential for functionalizing the heterocyclic part of the scaffold. The analysis of substituted tetrahydroisoquinolines has also been facilitated by derivatization with reagents like menthyl chloroformate to determine enantiomeric composition.

Table 4: Potential Derivatization Reactions for the this compound Scaffold

| Position of Derivatization | Reaction Type | Reagents and Conditions | Potential Products |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents, etc. | Nitro-, halo-, and other substituted derivatives. |

| Aromatic Ring (via halo-derivative) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivatives. |

| Aromatic Ring (via halo-derivative) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted derivatives. |

| Nitrogen Atom | N-Alkylation | Alkyl halide, base | N-alkyl isoquinolinium salts. |

| C6-Position | Etherification (of 6-hydroxy derivative) | Alkyl halide, base | 6-Alkoxy-1,4-dimethylisoquinolines. |

Chemical Reactivity and Transformations of 1,4 Dimethylisoquinoline Systems

Electrophilic and Nucleophilic Substitution Reactions

The presence of two methyl groups at the 1 and 4 positions significantly influences the substitution patterns of the isoquinoline (B145761) core. These electron-donating groups can affect the electron density of both the pyridine (B92270) and benzene (B151609) rings.

Electrophilic Substitution: The isoquinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they preferentially take place on the benzene ring, at positions 5 and 8. The activating effect of the methyl groups in 1,4-dimethylisoquinoline is not sufficient to promote facile electrophilic substitution on the pyridine ring.

Nucleophilic Substitution: The C1 position of the isoquinoline ring is inherently electron-deficient and is the primary site for nucleophilic attack. In this compound, this position is occupied by a methyl group. Nucleophilic displacement of this methyl group is not a typical reaction. Instead, nucleophilic attack is more likely to occur after activation of the ring, for example, through the formation of an isoquinolinium salt.

A notable reaction involving nucleophiles is the Reissert reaction. While the classic Reissert reaction involves the addition of cyanide to the C1 position of isoquinoline, modifications of this reaction can be applied to substituted isoquinolines. For this compound, related transformations could potentially proceed after N-acylation, which would activate the C1 position for the addition of a nucleophile.

Another key reaction is the Chichibabin amination, which typically introduces an amino group at the C1 position of isoquinolines. However, the presence of the methyl group at C1 in this compound prevents this direct amination.

The reactivity of the methyl groups themselves is also a key aspect. The C1-methyl group is particularly activated due to its position adjacent to the ring nitrogen. This allows for condensation reactions with aldehydes and other electrophiles, especially after quaternization of the nitrogen atom, which increases the acidity of the methyl protons.

Oxidation and Reduction Chemistry of the Isoquinoline Ring

The oxidation and reduction of this compound can target either the heterocyclic pyridine ring, the benzene ring, or the methyl substituents, depending on the reagents and conditions employed.

Oxidation: Oxidation of this compound can lead to several products. Mild oxidation, for instance with peroxy acids, typically results in the formation of the corresponding N-oxide. More vigorous oxidation, for example using potassium permanganate (B83412) (KMnO₄) or nitric acid, can oxidize the methyl groups to carboxylic acids, potentially yielding isoquinoline-1,4-dicarboxylic acid. The benzene ring is generally resistant to oxidation except under harsh conditions that would likely lead to ring cleavage.

| Oxidation Reaction | Reagent | Primary Product |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| Methyl Group Oxidation | Potassium permanganate (KMnO₄) | Isoquinoline-1,4-dicarboxylic acid |

Reduction: The reduction of the isoquinoline ring system is a common transformation. Catalytic hydrogenation is a versatile method for this purpose. Depending on the catalyst, pressure, and temperature, either the pyridine ring or both rings can be reduced. Typically, the pyridine ring is reduced preferentially. For example, hydrogenation over a platinum catalyst can yield 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. More forcing conditions, using catalysts like rhodium on carbon, can lead to the reduction of both the pyridine and the benzene rings, resulting in decahydroisoquinoline (B1345475) derivatives.

Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce the neutral isoquinoline ring but can reduce isoquinolinium salts. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can reduce the pyridine ring.

| Reduction Reaction | Reagent/Catalyst | Primary Product |

| Catalytic Hydrogenation | Platinum (Pt) catalyst | 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |

| Catalytic Hydrogenation | Rhodium on Carbon (Rh/C) | 1,4-Dimethyldecahydroisoquinoline |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | 1,4-Dimethyl-1,2-dihydroisoquinoline |

Functional Group Interconversions on this compound Derivatives

Once functional groups are introduced onto the this compound core, they can undergo a variety of interconversions. For instance, if the methyl groups are oxidized to carboxylic acids, these can then be converted into a range of other functional groups.

The carboxylic acid groups of the potential isoquinoline-1,4-dicarboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst. These esters can then be reduced to the corresponding hydroxymethyl derivatives using a reducing agent like LiAlH₄. The carboxylic acids can also be converted to acid chlorides using thionyl chloride (SOCl₂), which are versatile intermediates for the synthesis of amides and other acyl derivatives.

If a nitro group were to be introduced onto the benzene ring (a challenging but potentially achievable transformation), it could be reduced to an amino group using standard reducing agents like tin(II) chloride or through catalytic hydrogenation. This amino group could then undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Example Transformation |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Isoquinoline-1,4-dicarboxylic acid to its dimethyl ester |

| Carboxylic Acid | Thionyl chloride (SOCl₂) | Acid Chloride | Isoquinoline-1,4-dicarboxylic acid to isoquinoline-1,4-dicarbonyl chloride |

| Ester | Lithium aluminum hydride (LiAlH₄) | Alcohol | Dimethyl isoquinoline-1,4-dicarboxylate to 1,4-bis(hydroxymethyl)isoquinoline |

| Nitro Group | Tin(II) chloride (SnCl₂) or H₂/Pd | Amino Group | 5-Nitro-1,4-dimethylisoquinoline to 5-amino-1,4-dimethylisoquinoline |

| Amino Group | NaNO₂, HCl then CuX | Halogen, Cyano, etc. | 5-Amino-1,4-dimethylisoquinoline to 5-chloro-1,4-dimethylisoquinoline |

Structure Activity Relationship Sar and Scaffold Research for 1,4 Dimethylisoquinoline Analogues

Elucidation of Key Pharmacophores and Structural Motifs

While specific research singling out 1,4-Dimethylisoquinoline is limited, extensive studies on related isoquinoline (B145761) and quinoline (B57606) analogues provide significant insights into the key pharmacophoric features of this class of compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

For isoquinoline derivatives, key structural motifs that often dictate their interaction with biological targets include:

The Nitrogen Atom: The basic nitrogen atom in the isoquinoline ring is a critical feature, often participating in hydrogen bonding or ionic interactions with receptor sites. Its position is crucial; for instance, some studies have shown that isoquinoline derivatives (nitrogen at position 2) can have vastly different biological activities compared to their quinoline counterparts (nitrogen at position 1). nih.gov

The Aromatic System: The bicyclic aromatic structure provides a rigid scaffold that can engage in π-π stacking, hydrophobic, and van der Waals interactions with biological macromolecules.

Substitution Patterns: The type and position of substituents on the isoquinoline core dramatically modulate its pharmacological profile. semanticscholar.org For this compound, the methyl groups at the C1 and C4 positions are defining features. The C1-substituent is known to be particularly important for the activity of many isoquinoline alkaloids. mdpi.com The methyl groups in the 1,4-dimethyl configuration would be expected to influence the molecule's steric profile, lipophilicity, and metabolic stability, thereby affecting its binding affinity and duration of action. For example, the addition of methyl groups can prevent unwanted metabolism at those positions. nih.gov

In the context of a hypothetical pharmacophore for a this compound analogue, the methyl groups could serve as key hydrophobic features that fit into specific pockets of a target protein, or they might act as steric modulators that orient other parts of the molecule for optimal interaction.

In Silico Approaches to SAR Studies

Computational, or in silico, methods are indispensable tools in modern drug discovery for efficiently exploring Structure-Activity Relationships (SAR). elsevierpure.comresearchgate.net These approaches allow researchers to model, predict, and rationalize the biological activity of compounds like this compound before undertaking costly and time-consuming synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This method helps to visualize and understand the specific interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. mdpi.com

In studies involving isoquinoline derivatives, docking simulations have been successfully used to:

Identify Bioactive Conformations: Determine the likely three-dimensional shape a molecule adopts when it binds to its target. nih.gov

Rationalize SAR Data: Explain why certain analogues in a series are more potent than others by comparing their binding modes and interaction energies. nih.gov

Guide Lead Optimization: Suggest specific structural modifications to improve binding affinity and selectivity.

For this compound, a molecular docking study would involve placing the molecule into the known binding site of a target protein. The simulation would calculate the most stable binding pose and provide a binding energy score, which can be correlated with experimental activity. The results would highlight the roles of the isoquinoline core and the two methyl groups in the binding interaction.

Beyond analyzing existing molecules, computational methods are used to design new compounds and predict their biological activity. A primary tool for this is the Quantitative Structure-Activity Relationship (QSAR) model. japsonline.comnih.gov QSAR is a mathematical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov

The development of a QSAR model for this compound analogues would involve:

Data Set Compilation: Assembling a series of related isoquinoline compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Generation: Using statistical or machine learning algorithms to build a mathematical equation that links the descriptors to the observed activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Once a robust QSAR model is established, it can be used to predict the activity of novel, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. japsonline.com

Analog Series-Based Scaffold Analysis in this compound Research

A fundamental strategy in medicinal chemistry is the systematic synthesis and evaluation of a series of analogues based on a central scaffold. nih.gov This approach allows researchers to probe the effects of specific structural changes on biological activity. For the this compound scaffold, an analog series could be designed to explore the importance of the methyl groups and other positions on the ring.

A hypothetical analog series might include modifications such as:

Varying C1 and C4 Substituents: Replacing the methyl groups with other alkyl groups (ethyl, propyl), halogens (fluoro, chloro), or hydrogen bond donors/acceptors (hydroxyl, methoxy) to probe steric, electronic, and lipophilic requirements at these positions.

Substitution on the Benzene (B151609) Ring: Introducing substituents at positions C5, C6, C7, or C8 to explore how they influence activity. Studies on tetrahydroisoquinolines have shown that substitution at these positions is critical for potency and selectivity against various targets. nih.gov

Modifications to the Nitrogen Atom: If the scaffold is reduced to a tetrahydroisoquinoline, the nitrogen atom can be substituted to further explore the SAR.

By comparing the biological activities across such a series, researchers can build a detailed SAR map, identifying which structural features are essential for activity and which can be modified to fine-tune properties.

| Compound ID | R1 Substituent (at C1) | R4 Substituent (at C4) | Rationale for Modification |

|---|---|---|---|

| Lead Compound | -CH₃ | -CH₃ | Baseline activity from the 1,4-dimethyl scaffold. |

| Analog A | -H | -CH₃ | Assess the importance of the C1-methyl group. |

| Analog B | -CH₃ | -H | Assess the importance of the C4-methyl group. |

| Analog C | -CH₂CH₃ | -CH₃ | Probe for additional steric tolerance at C1. |

| Analog D | -CH₃ | -F | Investigate electronic effects at C4. |

| Analog E | -OCH₃ | -CH₃ | Introduce a hydrogen bond acceptor at C1. |

Scaffold Hopping Strategies from this compound

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often structurally distinct, core. researchgate.net The goal is to retain or improve biological activity while altering other properties, such as synthetic accessibility, metabolic stability, or intellectual property position. nih.govnih.gov

Starting from a this compound lead, several scaffold hopping strategies could be employed. This involves identifying potential bioisosteres for the isoquinoline ring system—scaffolds that can mimic its size, shape, and key interaction points (e.g., the nitrogen atom). chemrxiv.org

Potential bioisosteric replacements for the isoquinoline scaffold include:

Quinoline: Shifting the nitrogen from position 2 to position 1. This seemingly minor change can significantly alter electronic properties and biological activity. nih.gov

Quinazoline: Introducing a second nitrogen atom into the pyridine (B92270) ring.

Naphthyridines: Replacing a CH group in the benzene ring with another nitrogen atom.

Indole or Indazole: Replacing the pyridine portion of the isoquinoline with a five-membered pyrrole (B145914) or pyrazole (B372694) ring, respectively.

The success of a scaffold hop depends on the new core's ability to present the key pharmacophoric elements—in this case, the substituents corresponding to the 1- and 4-methyl groups—in a similar spatial arrangement to the original isoquinoline scaffold. Computational modeling is often used to assess the viability of potential new scaffolds before synthesis. researchgate.net

| Original Scaffold | Potential Replacement Scaffold | Key Feature | Rationale |

|---|---|---|---|

| Isoquinoline | Quinoline | Bicyclic aromatic, one nitrogen | Investigate impact of nitrogen position. |

| Isoquinoline | Quinazoline | Bicyclic aromatic, two nitrogens | Alter H-bonding potential and electronics. |

| Isoquinoline | Indole | Bicyclic, one nitrogen in 5-membered ring | Change ring size and geometry. |

| Isoquinoline | Naphthyridine | Bicyclic aromatic, two nitrogens | Explore different nitrogen placements in the core. |

| Isoquinoline | Benzofuran | Bicyclic aromatic, oxygen heteroatom | Replace nitrogen with a different heteroatom. |

Molecular and Cellular Mechanistic Investigations of 1,4 Dimethylisoquinoline Bioactivity

Enzyme Modulation and Inhibition Pathways (e.g., COX, NF-κB, IL-1β)

No studies were identified that investigate the effect of 1,4-Dimethylisoquinoline on key inflammatory enzymes and signaling pathways. The potential for this compound to modulate cyclooxygenase (COX) enzymes, inhibit the nuclear factor-kappa B (NF-κB) pathway, or affect the production or signaling of interleukin-1β (IL-1β) remains uninvestigated. openmedicinalchemistryjournal.comnih.govmdpi.comwikipedia.orgmdpi.com While other natural compounds and quinoline (B57606) derivatives have been shown to inhibit these pathways, these findings cannot be specifically attributed to this compound. mdpi.comnih.gov

Ion Channel Modulation at the Molecular Level

The effects of this compound on the function of voltage-gated or ligand-gated ion channels have not been reported. Research on other compounds, such as isoeugenol, has detailed modulation of voltage-gated sodium channels in sensory neurons, but similar mechanistic studies for this compound are absent from the literature. escholarship.orgmdpi.commdpi.comnih.govnih.gov

In Vitro Model Systems for Mechanistic Elucidation in Chemical Biology

The elucidation of the biological activity of chemical compounds at the molecular and cellular level relies heavily on the use of well-defined in vitro model systems. These systems, which include isolated enzymes, cultured cell lines, and artificial membrane environments, provide a controlled setting to investigate the specific interactions of a compound with biological macromolecules and to dissect its effects on cellular pathways. While direct research on the bioactivity of this compound is not extensively documented in publicly available literature, the broader class of isoquinoline (B145761) and its derivatives has been the subject of numerous studies employing a variety of in vitro models. These studies offer a framework for how the bioactivity of this compound could be mechanistically investigated.

A primary approach in chemical biology is to assess the cytotoxic or anti-proliferative effects of a compound against various cell lines. This is often the initial step to identify potential therapeutic applications, particularly in oncology. A widely used method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect. For instance, various isoquinoline derivatives have been evaluated for their anti-cancer activity using panels of human cancer cell lines, such as those derived from breast, lung, colon, and leukemia cancers.

To further understand the mechanism of action of a bioactive compound, researchers often employ enzyme inhibition assays. Many isoquinoline alkaloids and their synthetic analogs have been identified as inhibitors of various enzymes, playing roles in a range of diseases. These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring the rate of the enzymatic reaction. A decrease in the reaction rate indicates inhibition. The data from these assays can be used to determine the potency of the inhibitor (often expressed as the half-maximal inhibitory concentration, IC50) and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Once a compound has been shown to affect cell viability or inhibit a specific enzyme, further cell-based assays are utilized to probe its impact on cellular processes. Flow cytometry is a powerful technique used to analyze various cellular parameters, including cell cycle progression, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS). For example, if a compound is found to have anti-proliferative effects, flow cytometry can determine if it causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M) or induces apoptosis.

The following table summarizes the types of in vitro model systems commonly used to investigate the bioactivity of isoquinoline derivatives, which could be applied to study this compound.

| Model System | Assay Type | Biological Question Addressed | Key Parameters Measured |

| Human Cancer Cell Lines | Cytotoxicity/Anti-proliferative Assays (e.g., MTT, SRB) | Does the compound kill cancer cells or inhibit their growth? | IC50 (Half-maximal inhibitory concentration) |

| Purified Enzymes | Enzyme Inhibition Assays | Does the compound inhibit the activity of a specific enzyme? | IC50, Ki (Inhibition constant), Mode of inhibition |

| Human Cancer Cell Lines | Cell Cycle Analysis (Flow Cytometry) | Does the compound affect the progression of the cell cycle? | Percentage of cells in G1, S, and G2/M phases |

| Human Cancer Cell Lines | Apoptosis Assays (e.g., Annexin V/PI staining) | Does the compound induce programmed cell death? | Percentage of apoptotic and necrotic cells |

| Isolated Mitochondria/Cell Lines | Mitochondrial Function Assays | Does the compound affect mitochondrial integrity and function? | Mitochondrial membrane potential, Oxygen consumption rate |

| Cell-free systems/Cell Lines | Reactive Oxygen Species (ROS) Assays | Does the compound induce oxidative stress? | Levels of intracellular ROS |

Advanced Analytical Methodologies for 1,4 Dimethylisoquinoline Research

Development and Validation of Chromatographic Methods (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the separation and quantification of 1,4-Dimethylisoquinoline. omicsonline.orgrsc.org The development of these methods is a systematic process that involves optimizing various parameters to achieve the desired analytical performance. omicsonline.org

The primary goal of method optimization is to achieve adequate separation of this compound from potential impurities and matrix components while ensuring accurate and precise quantification. nih.gov Key parameters that are systematically investigated and optimized during the development of an HPLC or LC-MS method include:

Column Selection: The choice of the stationary phase is critical for achieving the desired selectivity. For isoquinoline (B145761) alkaloids, reversed-phase columns, such as C18, are commonly employed. researchgate.net

Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), aqueous component, and additives (e.g., formic acid, ammonium (B1175870) formate), is adjusted to optimize the retention and peak shape of this compound. researchgate.netmdpi.com

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of complex mixtures. tsu.edu

Flow Rate and Temperature: These parameters can influence the efficiency and speed of the separation. nih.gov

MS Parameters (for LC-MS): In LC-MS, parameters such as ionization source settings (e.g., electrospray ionization), capillary voltage, and collision energy are optimized to maximize the sensitivity and selectivity of detection. nih.gov

The optimization process often involves a systematic approach, such as factorial design, to efficiently evaluate the influence of multiple variables on the chromatographic separation. mdpi.comnih.gov

Once a chromatographic method is developed, it must be validated to ensure its suitability for its intended purpose. globalresearchonline.netwjarr.com Method validation is a formal process that provides documented evidence that the method is reliable and reproducible. omicsonline.orgglobalresearchonline.net The key validation parameters, as defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH), include: globalresearchonline.netcuni.czeuropa.eu

Specificity/Selectivity: This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. globalresearchonline.netresearchgate.net This is often evaluated by analyzing blank and spiked samples. globalresearchonline.netresearchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.com It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). wjarr.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.comresearchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated. gavinpublishers.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient of the calibration curve. gavinpublishers.com

The validation process ensures that the developed chromatographic method for this compound is reliable, accurate, and fit for its intended purpose in research and quality control. globalresearchonline.netwjarr.com

Spectroscopic Techniques in Structural Elucidation and Purity Assessment (Methodology Development Focus)

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of this compound. omicsonline.org The development of methodologies utilizing these techniques focuses on obtaining comprehensive and unambiguous data for compound characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the molecular structure of organic compounds. youtube.com For this compound, various NMR experiments are employed to elucidate its structure:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

The development of NMR methodologies for this compound would involve optimizing parameters such as solvent selection and the use of specific pulse sequences to resolve complex spectral regions and confirm the positions of the methyl groups on the isoquinoline core. ias.ac.in

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for compound identification. rsc.org

For the characterization of this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic fragmentation pattern, which can be used to confirm the structure of the molecule. nih.govmdpi.com The development of MS methodologies would focus on optimizing the ionization and fragmentation conditions to generate reproducible and informative mass spectra for the unambiguous identification and characterization of this compound. researchgate.net

Regulatory and Quality by Design (QbD) Considerations in Analytical Method Development

The development of analytical methods for pharmaceutical compounds like this compound is increasingly guided by regulatory expectations and the principles of Quality by Design (QbD). arabjchem.orgrjptonline.org QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. rjptonline.orgresearchgate.net

In the context of analytical method development, this approach is referred to as Analytical QbD (AQbD). rjptonline.org The key elements of AQbD include:

Analytical Target Profile (ATP): This defines the performance requirements for the analytical method, such as the required accuracy, precision, and range. arabjchem.org

Critical Quality Attributes (CQAs) of the Method: These are the performance characteristics of the method that must be controlled to ensure that it meets the ATP. arabjchem.org

Risk Assessment: This involves identifying and evaluating the potential risks that could affect the performance of the analytical method. researchgate.netsciencescholar.us

Method Optimization and Control Strategy: Based on the risk assessment, a control strategy is developed to mitigate the identified risks and ensure the method consistently performs as intended. nih.gov

By applying QbD principles, analytical methods for this compound can be developed to be more robust, reliable, and flexible, facilitating regulatory approval and ensuring consistent quality throughout the product lifecycle. sciencescholar.usnih.gov

Computational and Theoretical Chemical Studies of 1,4 Dimethylisoquinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and a wide array of properties from first principles. The two primary families of methods are ab initio and density functional theory (DFT).

Ab Initio Methods: Ab initio methods are based on solving the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CCSD, CCSD(T)) offer increasing levels of accuracy by incorporating electron correlation to different extents. longdom.org For a molecule like 1,4-dimethylisoquinoline, these calculations could provide highly accurate predictions of its geometry (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.net While computationally expensive, ab initio methods serve as a benchmark for other computational techniques. nih.gov

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of the complex many-electron wavefunction, DFT uses the electron density to determine the energy of a system. nih.gov A variety of exchange-correlation functionals (e.g., B3LYP, M06-2X) are available, allowing for the selection of a functional best suited for the system under study. nih.govresearchgate.net DFT calculations for this compound would be employed to:

Optimize the molecular geometry to find its most stable structure.

Calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Determine electronic properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

The table below illustrates the types of data that would be generated from DFT calculations on this compound, using isoquinoline (B145761) as a conceptual reference. researchgate.net

| Property | Predicted Value |

| Total Energy | E (Hartrees) |

| HOMO Energy | E (eV) |

| LUMO Energy | E (eV) |

| HOMO-LUMO Gap | ΔE (eV) |

| Dipole Moment | μ (Debye) |

This is an illustrative table. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. mdpi.comethz.ch An ab initio molecular dynamics (AIMD) approach, where forces are calculated "on-the-fly" using quantum mechanics, could be used to study the behavior of this compound. frontiersin.org An MD simulation of this compound, likely in a solvent like water, would reveal:

The flexibility of the molecule at a given temperature.

The dynamics of methyl group rotation.

The interactions between the solute and solvent molecules, providing insights into its solvation and transport properties. chemrxiv.org

The stability of the system during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. mdpi.com

Prediction of Spectroscopic Properties and Reactivity Profiles

Prediction of Spectroscopic Properties: Computational methods are invaluable for interpreting and predicting experimental spectra. For this compound, the following spectra could be simulated:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR and Raman spectrum can be generated. researchgate.net This aids in the assignment of experimental spectral bands to specific molecular vibrations. longdom.org

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants, which are essential for structural elucidation. longdom.org

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov

The table below shows a hypothetical comparison between experimental and computationally predicted vibrational frequencies for a molecule like this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν₁ | value | value | C-H stretch (methyl) |

| ν₂ | value | value | C=N stretch (ring) |

| ν₃ | value | value | Ring deformation |

This is an illustrative table. Actual values for this compound would require specific calculations and experimental data.

Prediction of Reactivity Profiles: Conceptual DFT provides a framework for understanding and predicting chemical reactivity. mdpi.comresearchgate.net By analyzing various reactivity descriptors derived from DFT calculations, one can gain insight into the reactivity of this compound:

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) indicates regions susceptible to electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) points to sites prone to nucleophilic attack. nih.gov The distribution of these orbitals over the molecule highlights the reactive centers.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) are indicative of sites for electrophilic attack, while blue regions (positive potential) suggest sites for nucleophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more rigorous, quantitative measure of local reactivity for nucleophilic, electrophilic, and radical attacks. researchgate.net

These computational tools, while not yet extensively reported for this compound itself, offer a robust and detailed approach to characterizing its structure, dynamics, and chemical behavior. researchgate.net

Q & A

Q. What are the recommended analytical methods for quantifying 1,4-Dimethylisoquinoline in pharmaceutical formulations?

A high-performance liquid chromatography (HPLC) method optimized for structurally related compounds (e.g., 1,4-dihydropyridines) can be adapted. Key parameters include:

- Column : Supelcosil LC-ABZ+Plus C18 .

- Mobile phase : Acetonitrile-water (70:30 v/v) with 10 mM CH₃COOH-CH₃COONa buffer (pH 5) .

- Detection : UV at 237 nm .

- Validation : Ensure intraday precision (RSD <5%), accuracy (>98%), and LODs (0.03–0.35 µg/mL) via calibration curves .

Q. How should researchers handle this compound given limited toxicity data?

- Safety protocols : Use fume hoods, protective equipment (gloves, goggles), and restrict handling to trained personnel .

- Toxicity assessment : Conduct acute/chronic toxicity studies in vitro (e.g., cell viability assays) and in vivo (rodent models) to fill data gaps .

Q. What synthetic routes are effective for this compound derivatives?

- Catalytic cross-coupling : Use Pd(OAc)₂ with ligands (e.g., PCy₃) in DMF/K₂CO₃ for Suzuki-Miyaura reactions .

- Example : 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline was synthesized via PdCl₂(PPh₃)₂-mediated coupling at 223–225°C .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound analogs?

Apply multivariate analysis (e.g., factorial design) to assess variables:

- Factors : Solvent polarity, temperature, catalyst loading .

- Response surface methodology : Maximize yield while minimizing side products .

- Example : A study on HPLC optimization used pH, buffer concentration, and temperature as variables .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Mechanistic studies : Use ROS induction assays (e.g., DCFH-DA staining) to validate antibacterial activity, as seen in 1,4-naphthoquinones .

- Dose-response validation : Compare EC₅₀ values across multiple cell lines to confirm specificity .

- Structural analogs : Test methylated or halogenated derivatives to isolate active pharmacophores .

Q. How can researchers establish structure-activity relationships (SAR) for this compound-based antiplatelet agents?

- In vitro assays : Measure platelet aggregation inhibition (e.g., using ADP-induced aggregation) .

- Key modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at C-3 to enhance potency .

- Computational modeling : Perform docking studies with P2Y₁₂ receptors to predict binding affinities .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing biological activity data?

- Parametric tests : Use ANOVA for multi-group comparisons (e.g., IC₅₀ values across derivatives) .

- Non-parametric tests : Apply Mann-Whitney U-test for non-normal distributions .

- Data visualization : Present dose-response curves with 95% confidence intervals .

Q. How should researchers address ecological toxicity gaps for this compound?

- PBT assessment : Conduct OECD 305 guideline studies to evaluate bioaccumulation in aquatic models .

- Degradability tests : Use OECD 301B (CO₂ evolution) for aerobic degradation profiling .

Tables for Key Parameters

Q. Table 1. HPLC Conditions for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column Type | C18 (Supelcosil LC-ABZ+Plus) | |

| Mobile Phase | Acetonitrile-water (70:30 v/v) | |

| Detection Wavelength | 237 nm | |

| Flow Rate | 1 mL/min |

Q. Table 2. Synthetic Optimization via Factorial Design

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 25–50°C | 30°C |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Reaction Time | 6–24 hours | 12 hours |

Guidance for Research Question Formulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.